molecular formula C10H7BrFNO B13705328 3-Acetyl-5-bromo-7-fluoroindole

3-Acetyl-5-bromo-7-fluoroindole

Cat. No.: B13705328
M. Wt: 256.07 g/mol
InChI Key: YBEXRAVKEZGEKE-UHFFFAOYSA-N
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Description

3-Acetyl-5-bromo-7-fluoroindole is a synthetic compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-bromo-7-fluoroindole typically involves the functionalization of the indole core. One common method includes the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or trifluoromethyl hypofluorite . The bromination can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Biocatalytic approaches using microbial cell factories have also been explored for the production of halogenated indole derivatives .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-bromo-7-fluoroindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Acetyl-5-bromo-7-fluoroindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-5-bromo-7-fluoroindole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, influencing biological processes. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity . The acetyl group may also play a role in modulating its activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-5-bromo-7-fluoroindole is unique due to the presence of all three functional groups (acetyl, bromine, and fluorine), which can synergistically enhance its biological activity and chemical versatility .

Properties

Molecular Formula

C10H7BrFNO

Molecular Weight

256.07 g/mol

IUPAC Name

1-(5-bromo-7-fluoro-1H-indol-3-yl)ethanone

InChI

InChI=1S/C10H7BrFNO/c1-5(14)8-4-13-10-7(8)2-6(11)3-9(10)12/h2-4,13H,1H3

InChI Key

YBEXRAVKEZGEKE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2F)Br

Origin of Product

United States

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